molecular formula C18H17N5O3S B2460965 N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105218-06-1

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2460965
CAS No.: 1105218-06-1
M. Wt: 383.43
InChI Key: MHQIZHNABXQIMF-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic heterocyclic compound designed for advanced biochemical research. Its molecular architecture incorporates pyridine, pyridazine, and furan rings—structural motifs prevalent in the development of pharmacologically active agents . These heterocyclic cores are frequently investigated for their ability to interact with a diverse range of enzymatic targets and cellular receptors, making them valuable scaffolds in medicinal chemistry and drug discovery . The specific integration of a thioether linker and a carboxamide functional group in this compound suggests potential for modulating protein-protein interactions or enzyme activity, particularly within pathways involving kinase signaling or other regulatory proteins. Researchers can leverage this compound as a chemical tool to probe complex biological mechanisms, study disease models, and explore new therapeutic modalities. Its value lies in its unique structure, which offers a starting point for structure-activity relationship (SAR) studies and the development of novel bioactive molecules.

Properties

IUPAC Name

N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-16(20-13-4-1-9-19-12-13)6-3-11-27-17-8-7-15(22-23-17)21-18(25)14-5-2-10-26-14/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQIZHNABXQIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazinyl intermediate, which is then coupled with the furan-2-carboxamide derivative. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazinyl or furan rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Conducted in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP 4 374 877 A2 (2024) describes pyrrolo[1,2-b]pyridazine derivatives, such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide . Key differences include:

  • Core Structure : The patent compound uses a fused pyrrolo-pyridazine system, whereas the target compound has a simpler pyridazine-thioether scaffold.
  • Substituents: The trifluoromethyl and morpholinoethoxy groups in the patent compound enhance lipophilicity and solubility, contrasting with the target’s pyridin-3-ylamino and furan-carboxamide groups, which prioritize hydrogen-bonding and π-π stacking.
  • Molecular Weight : The patent compound’s larger size (MW ~750–800 g/mol) may limit bioavailability compared to the target compound (estimated MW ~450–500 g/mol).

Autotaxin (ATX) Modulators

The European Patent Bulletin 4003989 (2023) highlights N-methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives as ATX modulators for inflammatory respiratory diseases . Comparisons include:

  • Linker Chemistry : The target compound employs a thioether bridge, whereas the patent derivatives use methoxy or methylamine linkers. Thioethers may confer greater oxidative stability than ethers.
  • Target Selectivity: The patent compounds focus on ATX inhibition via pyridazin-3-ylamine interactions, while the target’s pyridin-3-ylamino group may engage additional targets (e.g., kinases).

Table 1: Comparative Analysis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide and Analogues

Property/Feature Target Compound EP 4 374 877 A2 Compound EP 4003989 ATX Modulator
Core Structure Pyridazine-thioether Pyrrolo[1,2-b]pyridazine Pyridazin-3-ylamine
Key Substituents Furan-2-carboxamide, pyridin-3-ylamino Trifluoromethyl, morpholinoethoxy Methoxy, methylamine
Molecular Weight (est.) ~450–500 g/mol ~750–800 g/mol ~350–400 g/mol
Therapeutic Target Potential kinase/ATX modulation Kinase inhibition Autotaxin (ATX) modulation
Metabolic Stability High (thioether linkage) Moderate (ether/morpholine groups) Low (methoxy group susceptibility)

Mechanistic Insights

  • Thioether vs. Ether Linkages : The thioether in the target compound may reduce susceptibility to cytochrome P450-mediated oxidation compared to ether-containing analogues, enhancing in vivo half-life .
  • Furan-Carboxamide Role: This group’s planar structure and hydrogen-bonding capacity mimic features of known kinase inhibitors (e.g., imatinib’s pyridine-carboxamide), suggesting possible cross-reactivity with tyrosine kinases .

Limitations and Challenges

  • Synthetic Complexity: The target compound’s thioether and pyridin-3-ylamino groups require multi-step synthesis, posing scalability challenges.
  • Lack of In Vivo Data : While patent compounds have documented preclinical results, the target compound’s efficacy and toxicity profiles remain unvalidated in peer-reviewed studies.

Biological Activity

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide, with CAS number 1105218-06-1, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H17_{17}N5_5O3_3S
  • Molecular Weight : 383.4 g/mol
  • Structure : It features a pyridazinyl group linked to a furan-2-carboxamide moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of the pyridazinyl intermediate.
  • Coupling with the furan-2-carboxamide derivative.
  • Use of organic solvents (e.g., DMF or DCM) and catalysts like palladium on carbon (Pd/C).

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its activity against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb).

Case Study:
A study reported that derivatives of similar structures exhibited significant anti-tubercular activity with IC50_{50} values ranging from 1.35 to 2.18 µM against Mtb H37Ra strain . The most active compounds showed IC90_{90} values between 3.73 and 4.00 µM, indicating their potency in inhibiting bacterial growth.

Cytotoxicity

In vitro cytotoxicity studies on human embryonic kidney cells (HEK-293) indicated that the tested compounds were non-toxic, suggesting a favorable safety profile for further development .

The precise mechanism of action for this compound involves interactions with specific molecular targets, potentially binding to enzymes or receptors that modulate biological pathways. This interaction can lead to altered enzyme activity, contributing to its antimicrobial effects.

Data Summary

Biological PropertyValue/Description
Molecular Formula C18_{18}H17_{17}N5_5O3_3S
Molecular Weight 383.4 g/mol
IC50_{50} 1.35 - 2.18 µM against Mtb H37Ra
IC90_{90} 3.73 - 4.00 µM
Cytotoxicity Non-toxic to HEK-293 cells

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